molecular formula C8H17N3O B7872557 (S)-2-Amino-N-(1-methyl-pyrrolidin-3-yl)-propionamide

(S)-2-Amino-N-(1-methyl-pyrrolidin-3-yl)-propionamide

Cat. No.: B7872557
M. Wt: 171.24 g/mol
InChI Key: SKPSAWOKQUBQHI-PKPIPKONSA-N
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Description

(S)-2-Amino-N-(1-methyl-pyrrolidin-3-yl)-propionamide is a chiral amide derivative featuring a pyrrolidine ring substituted with a methyl group at the 1-position and a propionamide side chain. This compound is structurally characterized by its stereochemistry at the α-carbon of the propionamide moiety (S-configuration) and the tertiary amine within the pyrrolidine ring. It serves as a versatile building block in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological or metabolic disorders. Evidence from patent literature and chemical catalogs highlights its utility in drug discovery pipelines .

Properties

IUPAC Name

(2S)-2-amino-N-(1-methylpyrrolidin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-6(9)8(12)10-7-3-4-11(2)5-7/h6-7H,3-5,9H2,1-2H3,(H,10,12)/t6-,7?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPSAWOKQUBQHI-PKPIPKONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCN(C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1CCN(C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Amide Coupling Reactions

The most widely reported method involves coupling (S)-2-amino-propionic acid with 1-methyl-pyrrolidin-3-amine using carbodiimide-based reagents. Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are frequently employed to activate the carboxylic acid moiety, forming an active ester intermediate that reacts with the amine. A typical protocol involves:

  • Dissolving (S)-2-amino-propionic acid in anhydrous acetonitrile.

  • Adding DCC and NHS at 0°C to prevent racemization.

  • Introducing 1-methyl-pyrrolidin-3-amine dropwise and stirring at room temperature for 12–24 hours.

This method yields 68–75% of the target compound with >98% enantiomeric excess (ee) when conducted under inert atmosphere.

Schlenk Technique for Air-Sensitive Intermediates

For oxygen-sensitive intermediates, the Schlenk line method is preferred. In this approach, (S)-2-amino-propionic acid is first converted to its acid chloride using thionyl chloride, followed by reaction with 1-methyl-pyrrolidin-3-amine in the presence of triethylamine. Key advantages include:

  • Reduced reaction time (4–6 hours).

  • Higher yields (82–85%) due to quantitative activation of the carboxylic acid.

However, this method requires strict moisture control and generates HCl gas, necessitating specialized equipment.

Enzymatic Resolution for Stereochemical Purity

Racemic mixtures of 2-amino-propionamide derivatives are resolved using immobilized lipases or proteases. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer, leaving the desired (S)-isomer intact. A representative procedure includes:

  • Incubating racemic 2-amino-N-(1-methyl-pyrrolidin-3-yl)-propionamide with CAL-B in phosphate buffer (pH 7.4).

  • Extracting the unreacted (S)-enantiomer with ethyl acetate.

  • Achieving 99% ee after two resolution cycles.

Solid-Phase Synthesis for High-Throughput Production

Recent advances utilize resin-bound strategies to streamline purification. Wang resin-functionalized (S)-2-amino-propionic acid is coupled with 1-methyl-pyrrolidin-3-amine using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) as the activating agent. After cleavage with trifluoroacetic acid (TFA), the product is obtained in 90% purity without chromatography.

Reaction Optimization and Critical Parameters

Temperature and Solvent Effects

  • Low Temperatures (0–5°C) : Minimize epimerization during activation but slow reaction kinetics.

  • Polar Aprotic Solvents : Dimethylformamide (DMF) enhances solubility of intermediates but risks carbamate formation. Acetonitrile balances reactivity and side-product suppression.

Catalytic Systems

Copper(I)-phenanthroline complexes accelerate coupling reactions by facilitating oxidative addition of the amine. For example, 10 mol% Cu(I)/1,10-phenanthroline reduces reaction time from 24 hours to 6 hours while maintaining 95% yield.

Purification Techniques

MethodPurity (%)Yield (%)Key Feature
Silica Chromatography98–9965–70Removes unreacted amine
Crystallization (Ethanol/Water)99.560–65Eliminates DCC-derived urea
Ion-Exchange Resin97–9875–80Retains acidic byproducts

Challenges and Mitigation Strategies

Racemization During Activation

The labile α-proton of (S)-2-amino-propionic acid can lead to epimerization during carbodiimide activation. Solutions include:

  • Using in situ activation with HOBt (hydroxybenzotriazole) to shorten reaction times.

  • Conducting reactions at pH 6.5–7.0 to stabilize the tetrahedral intermediate.

Byproduct Formation

N-Acylurea derivatives form when DCC is used without NHS. Replacing DCC with ethyl chloroformate reduces this side reaction, improving yields by 12–15%.

Scalability Issues

Large-scale reactions face exothermic risks during acid chloride formation. Flow chemistry systems enable controlled heat dissipation, allowing kilogram-scale synthesis with 88% yield .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(1-methyl-pyrrolidin-3-yl)-propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrrolidine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophiles under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms, and substituted derivatives of this compound.

Scientific Research Applications

(S)-2-Amino-N-(1-methyl-pyrrolidin-3-yl)-propionamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(1-methyl-pyrrolidin-3-yl)-propionamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and function.

    Pathways Involved: It can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

N-Substituent Modifications

  • (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide (CAS 1306150-09-3): This analogue replaces the methyl-pyrrolidinyl group with a 3-fluorobenzyl substituent. Molecular weight: 237.25 g/mol (C₁₁H₁₄FN₃O) .
  • 2-Amino-N-(2,2,2-trifluoroethyl)acetamide (WO 2012/047543): A related acetamide with a trifluoroethyl group, which introduces strong electron-withdrawing effects. Such modifications are often employed to improve metabolic stability .

Ring System Variations

  • (S)-2-Amino-N-(1-methyl-piperidin-3-yl)-propionamide: The piperidine ring (6-membered) replaces pyrrolidine (5-membered), altering ring strain and conformational flexibility. This may influence receptor binding kinetics in enzyme inhibitors .
  • N-[1-(3-Amino-4-phenyl-butyryl)-4-hydroxy-pyrrolidin-2-ylmethyl]-propionamide: A structurally complex analogue with a 4-hydroxy-pyrrolidine moiety and a phenyl-butyryl group. This compound is patented as a DPP-IV inhibitor for type 2 diabetes, demonstrating how hydroxylation and extended side chains enhance target specificity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Insights
(S)-2-Amino-N-(1-methyl-pyrrolidin-3-yl)-propionamide C₉H₁₉N₃O 185.27 Not reported Moderate polarity due to tertiary amine and amide
2,2-Dimethyl-N-pyridin-2-yl-propionamide C₁₀H₁₃N₃O 178.23 71–75 Low solubility in water; pyridyl group enhances crystallinity
(S)-2-Amino-N-methyl-N-(3-nitrobenzyl)-propionamide C₁₁H₁₅N₃O₃ 237.25 Not reported Nitro group increases polarity but may reduce membrane permeability

Key Research Findings and Gaps

  • Structural Insights: X-ray crystallography (via SHELX programs) has been critical in resolving the stereochemistry of such compounds .
  • Discrepancies in Data : While some analogues (e.g., fluorobenzyl derivatives) are well-characterized, the target compound lacks detailed solubility and toxicity profiles, indicating a need for further preclinical studies .

Biological Activity

(S)-2-Amino-N-(1-methyl-pyrrolidin-3-yl)-propionamide, a chiral compound, has garnered attention in the field of medicinal chemistry due to its significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H27N3O, with a molecular weight of approximately 227.38 g/mol. Its structure features an amino group and a pyrrolidine ring, which are crucial for its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various receptors and enzymes. The compound is believed to modulate neurotransmitter systems, which may lead to neuroprotective effects. Specifically, it has shown promise in the following areas:

  • Neuroprotection : Preliminary studies indicate that the compound may protect against seizures and other neurotoxic events in animal models.
  • Anti-inflammatory Effects : Research has demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokines in microglial cells, suggesting potential applications in neuroinflammatory conditions .

Neuropharmacological Effects

Research indicates that this compound exhibits significant activity within the central nervous system. Key findings include:

  • Seizure Protection : In animal studies, the compound has been shown to mitigate seizure activity, indicating potential as an anticonvulsant agent.
  • Cytotoxicity Studies : The compound's cytotoxicity was assessed through MTT assays, revealing favorable profiles in specific cellular contexts .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
NeuroprotectiveProtective effects against seizures
Anti-inflammatoryInhibition of pro-inflammatory cytokines
CytotoxicityFavorable cytotoxicity profiles in specific assays

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Neuroinflammation Model : In a study involving rat primary microglial cultures stimulated with lipopolysaccharide (LPS), the compound reduced the release of pro-inflammatory mediators such as IL-1β and TNF-α, showcasing its anti-inflammatory properties .
  • Anticonvulsant Activity : A series of experiments demonstrated that modifications to the structure of related compounds enhanced their anticonvulsant efficacy across various seizure models, suggesting that this compound could be a valuable lead compound for developing new antiepileptic drugs .

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for (S)-2-Amino-N-(1-methyl-pyrrolidin-3-yl)-propionamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. For example, analogous pyrrolidine-containing amides are synthesized using ethanol as a solvent and piperidine as a catalyst at 0–5°C for 2 hours . Adjusting the molar ratio of reactants (e.g., 1:1 for Cr(III) complexes in Schiff base synthesis ) and optimizing temperature/pH are critical for yield. Purification via column chromatography (silica gel, methanol/dichloromethane) is recommended, followed by recrystallization.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Confirm stereochemistry (S-configuration) and hydrogen environments. For example, pyrrolidine protons in similar compounds resonate at δ 1.8–2.5 ppm .
  • IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ peak for C₈H₁₅N₃O₂ at 186.12 g/mol).
  • UV-Vis : Detect π→π* transitions in aromatic or conjugated systems if present .

Q. How should researchers handle solubility and stability challenges during storage?

  • Methodological Answer : Store at 2–8°C in airtight containers under inert gas (N₂/Ar). Hydrochloride salt forms (e.g., similar compounds in ) enhance stability. Solubility tests in DMSO, methanol, or aqueous buffers (pH 4–7) are advised. Preclude moisture and light exposure to avoid hydrolysis of the amide bond .

Advanced Research Questions

Q. How can structural modifications of the pyrrolidine ring impact biological activity or binding affinity?

  • Methodological Answer : Substituents on the pyrrolidine nitrogen (e.g., methyl groups) alter steric and electronic profiles. For instance, fluorinated pyrrolidine derivatives show enhanced metabolic stability . Computational docking (AutoDock Vina) and SAR studies comparing analogs (e.g., N-cyclopropyl vs. N-methyl groups ) can predict binding modes to targets like GPCRs or enzymes.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Contradiction Example : Discrepancies in NMR integration ratios due to dynamic stereochemistry.
  • Resolution : Use variable-temperature NMR to assess conformational flexibility . Cross-validate with X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) for unambiguous assignments .

Q. How to design experiments evaluating enzymatic inhibition or receptor modulation by this compound?

  • Methodological Answer :

  • Assay Design : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) for binding affinity (KD). For enzyme inhibition, employ kinetic assays (e.g., Michaelis-Menten with varying substrate concentrations).
  • Controls : Include positive controls (e.g., known inhibitors like DAMGO ) and negative controls (solvent-only).
  • Data Analysis : Fit dose-response curves (IC₅₀) using GraphPad Prism. Compare with structurally related propionamides (e.g., benzenesulfonyl derivatives ) to identify pharmacophores.

Q. What computational methods are effective for predicting metabolic pathways or toxicity?

  • Methodological Answer :

  • Metabolism Prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 oxidation sites (e.g., pyrrolidine ring ).
  • Toxicity Screening : Apply QSAR models (e.g., ProTox-II) for hepatotoxicity or mutagenicity risks. Validate with in vitro assays (e.g., Ames test).

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